

Application Notes and Protocols: Morpholine-Carbonitrile Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: *Morpholine-3-carbonitrile*

Cat. No.: *B048010*

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Topic: The Use of Morpholine-Carbonitrile Building Blocks in Medicinal Chemistry with a Focus on PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable building block in drug design.^[2] When combined with a carbonitrile moiety, the resulting structure can serve as a potent pharmacophore, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols on the use of morpholine-carbonitrile scaffolds, with a specific focus on their successful application in the synthesis of dual PI3K/mTOR inhibitors for cancer therapy.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.^[3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.^[4] A series of novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized, demonstrating potent inhibitory activity against both PI3K and mTOR.^{[3][5]}

Data Presentation

The following tables summarize the in vitro biological activity of representative morpholinopyrimidine-5-carbonitrile derivatives.

Table 1: In Vitro PI3K/mTOR Inhibitory Activity of Selected Compounds[3][5]

Compound ID	PI3K α IC ₅₀ (μ M)	PI3K β IC ₅₀ (μ M)	PI3K δ IC ₅₀ (μ M)	mTOR IC ₅₀ (μ M)
12b	0.17 ± 0.01	0.13 ± 0.01	0.76 ± 0.04	0.83 ± 0.05
12d	1.27 ± 0.07	3.20 ± 0.16	1.98 ± 0.11	2.85 ± 0.17
LY294002	-	-	-	-
Afinitor	-	-	-	-

*Reference compounds. Data presented as mean ± standard deviation.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, μ M) of Selected Compounds against Leukemia SR Cell Line[3][5]

Compound ID	Leukemia SR IC ₅₀ (μ M)
12b	0.10 ± 0.01
12d	0.09 ± 0.01

*Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Key Intermediate 5)[3]

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive morpholinopyrimidine-5-carbonitrile derivatives.

Materials:

- 2-(Methylthio)-6-morpholinopyrimidine-5-carbonitrile (Compound 4)
- Hydrazine hydrate (99%)
- Absolute ethanol

Procedure:

- A mixture of 2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and hydrazine hydrate (2 mmol) in absolute ethanol (20 mL) is prepared.
- The reaction mixture is stirred at room temperature for 3 hours.
- The mixture is then refluxed until the odor of methyl mercaptan is no longer detectable.
- After cooling, the precipitate formed is filtered, washed with cold ethanol, dried, and recrystallized from ethanol to yield the pure product.

Protocol 2: Synthesis of Schiff Base Derivatives (e.g., Compound 12b)[3]

This protocol outlines the synthesis of a final Schiff base derivative from the key intermediate.

Materials:

- 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)
- Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for 12b)
- Absolute ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- A mixture of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and the corresponding substituted aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) is prepared.
- A few drops of glacial acetic acid are added as a catalyst.
- The reaction mixture is refluxed for 6-8 hours.
- The progress of the reaction is monitored by thin-layer chromatography.
- After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the final product.

Protocol 3: In Vitro PI3K α Kinase Inhibition Assay[1]

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the PI3K α enzyme.

Materials:

- Recombinant human PI3K α enzyme
- PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
- ATP (adenosine triphosphate)
- Test compounds
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit or similar detection system
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 0.5 μ L of the diluted test compound or vehicle (DMSO) control.

- Add 4 μ L of a mixture containing the PI3K α enzyme and PIP2 substrate in kinase assay buffer to each well.
- Pre-incubate the plate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of ATP solution (final concentration typically around the K_m for ATP, e.g., 10-25 μ M).
- Incubate the reaction for 60 minutes at room temperature.[\[1\]](#)
- Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
- Measure the luminescence signal, which correlates with kinase activity.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTT) Assay[6][7][8]

This protocol is used to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.

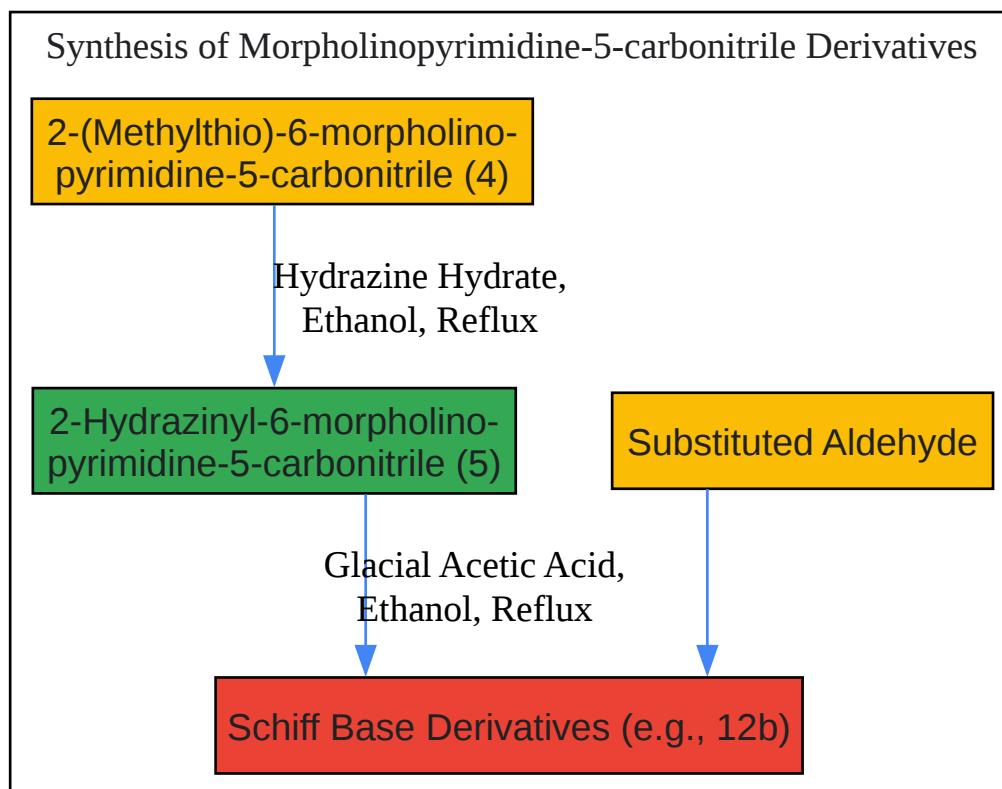
Materials:

- Cancer cell line (e.g., Leukemia SR)
- Complete cell culture medium
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates

Procedure:

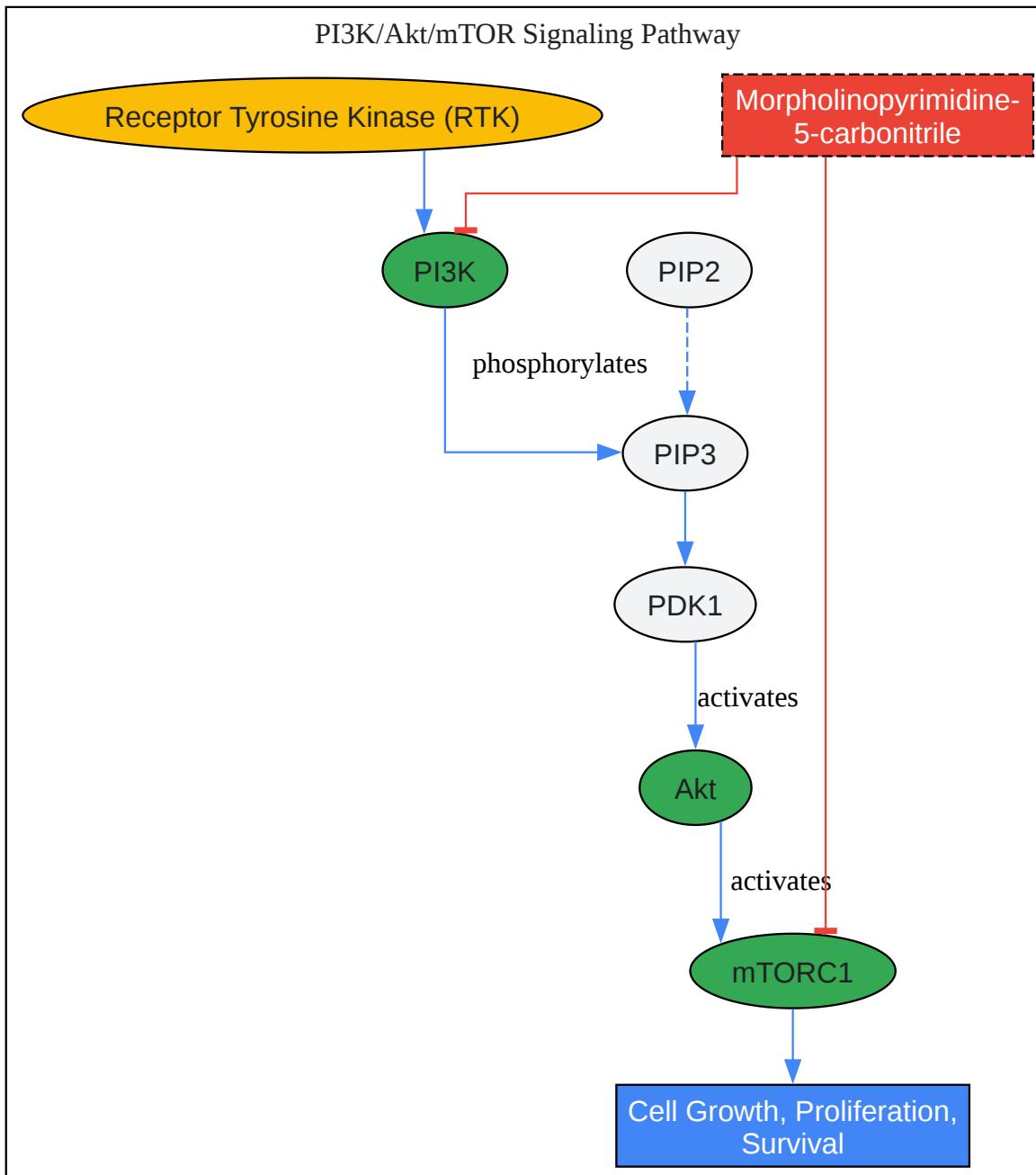
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][7]
- Carefully remove the culture medium and add 100 μ L of a solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
- Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Mandatory Visualization



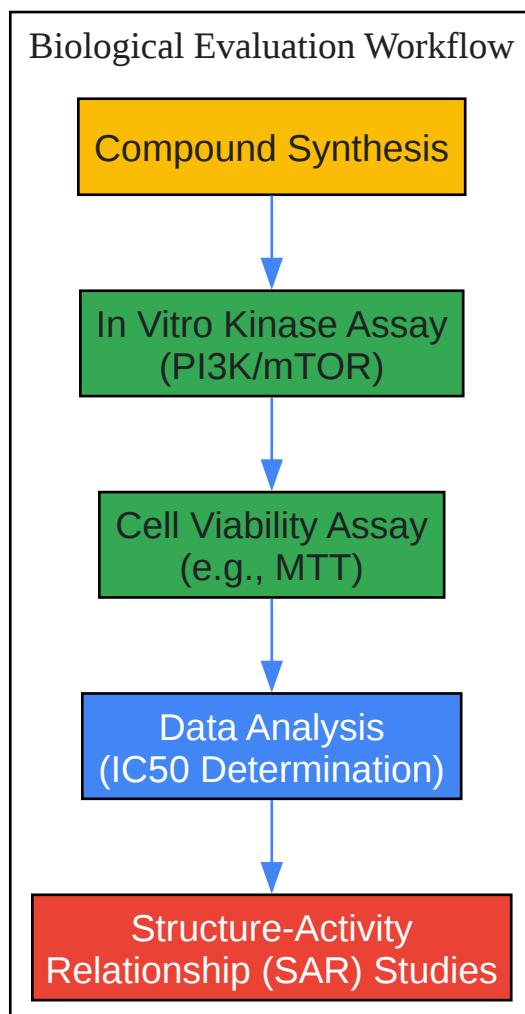
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Caption: Synthetic scheme for morpholinopyrimidine-5-carbonitrile derivatives.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.



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Caption: Workflow for the biological evaluation of inhibitors.

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